molecular formula C21H26N2O2S B3057433 1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one CAS No. 80568-56-5

1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one

Cat. No.: B3057433
CAS No.: 80568-56-5
M. Wt: 370.5 g/mol
InChI Key: OXHLLQBQFXYRIF-UHFFFAOYSA-N
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Description

1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one is a thioxanthone derivative known for its significant biological activities

Preparation Methods

The synthesis of 1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one typically involves the reaction of thioxanthone derivatives with diethylaminoethylamine. The process includes:

    Starting Materials: Thioxanthone derivatives and diethylaminoethylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions.

    Industrial Production: Industrial synthesis may involve large-scale batch reactors with controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thioxanthone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where reagents like alkyl halides can introduce new substituents.

Scientific Research Applications

1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one has been extensively studied for its applications in:

    Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb light and initiate radical formation.

    Biology: Investigated for its DNA intercalating properties, making it a potential candidate for anticancer research.

    Medicine: Explored for its role as a radiosensitizer in cancer therapy, enhancing the effects of radiation on tumor cells.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one involves:

    DNA Intercalation: The compound intercalates into DNA, disrupting the helical structure and inhibiting nucleic acid biosynthesis.

    Enzyme Inhibition: It inhibits enzymes such as topoisomerases and apurinic endonuclease 1 (APE1), which are crucial for DNA repair and replication.

    Radiosensitization: Enhances the sensitivity of tumor cells to radiation by inhibiting DNA repair mechanisms, leading to increased cell death.

Comparison with Similar Compounds

1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one can be compared with other thioxanthone derivatives such as:

    Lucanthone: Similar in structure and function, used as an antitumor agent and radiosensitizer.

    Hycanthone: Another derivative with antiparasitic and anticancer properties, though less commonly used due to toxicity concerns.

    Thioxanthone: The parent compound, widely used in photoinitiation and dye production.

Properties

IUPAC Name

1-[2-(diethylamino)ethylamino]-7-methoxy-4-methylthioxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-5-23(6-2)12-11-22-17-9-7-14(3)21-19(17)20(24)16-13-15(25-4)8-10-18(16)26-21/h7-10,13,22H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHLLQBQFXYRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=C(C2=O)C=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40317548
Record name 1-{[2-(Diethylamino)ethyl]amino}-7-methoxy-4-methyl-9H-thioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80568-56-5
Record name NSC317919
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-{[2-(Diethylamino)ethyl]amino}-7-methoxy-4-methyl-9H-thioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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